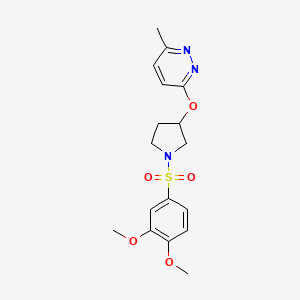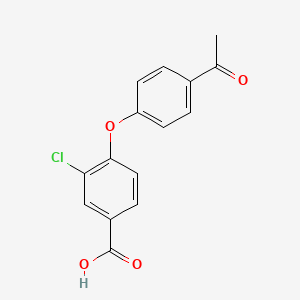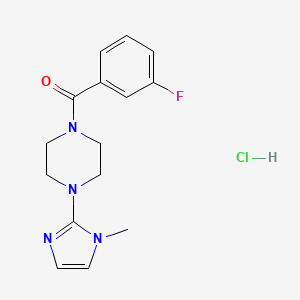
2-(Difluorométhyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.164. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2-(Difluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs with potential antiviral, anticancer, and anti-inflammatory properties.
Mécanisme D'action
Target of Action
It is known that benzylamine, a compound structurally similar to 2-(difluoromethyl)benzylamine, interacts with enzymes such as trypsin-1 and trypsin-2
Mode of Action
The exact mode of action of 2-(Difluoromethyl)benzylamine is not well-documented. It is suggested that the compound might interact with its targets, leading to changes in their function. The difluoromethyl group in the compound could potentially influence these interactions .
Biochemical Pathways
It is known that the compound can be used as a synthetic intermediate in the preparation of various biologically active compounds, including anti-cancer, anti-diabetic, and anti-viral drugs . This suggests that 2-(Difluoromethyl)benzylamine may influence multiple biochemical pathways, depending on the specific active compounds it helps synthesize.
Pharmacokinetics
It is known that the compound is a liquid that can dissolve in various organic solvents This suggests that it may have good bioavailability
Result of Action
As a synthetic intermediate, the compound’s effects would largely depend on the specific biologically active compounds it helps synthesize .
Action Environment
It is recommended that the compound be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in difluoromethylation processes
Cellular Effects
Related compounds such as Difluoromethylornithine (DFMO) have been found to exert cytostatic effects on mammalian cells
Molecular Mechanism
It is suggested that it may participate in difluoromethylation processes, which involve the transfer of a CF2H group to various substrates
Metabolic Pathways
It is suggested that it may participate in difluoromethylation processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Difluoromethyl)benzylamine can be synthesized through the reaction of benzylamine with difluoromethyl chloride. The reaction typically involves the following steps:
- Benzylamine and difluoromethyl chloride are placed in a reaction vessel.
- A suitable solvent, such as dimethylformamide (DMF) or methanol, is added to the reaction mixture.
- The reaction is carried out under appropriate conditions of temperature and time to ensure completion.
- The product is then isolated and purified through methods such as filtration, extraction, crystallization, or distillation[1][1].
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)benzylamine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert it into difluoromethyl benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include difluoromethyl benzaldehyde and benzoic acid derivatives.
- Reduction products include difluoromethyl benzyl alcohol.
- Substitution reactions yield various substituted benzylamine derivatives .
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)benzylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(trifluoromethyl)benzylamine, 2-(chloromethyl)benzylamine, and 2-(bromomethyl)benzylamine share structural similarities.
Uniqueness: The presence of the difluoromethyl group in 2-(Difluoromethyl)benzylamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile
Propriétés
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFXUUBMQYTOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2565138.png)






![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea](/img/structure/B2565154.png)


![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)


